Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate
Overview
Description
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is a chemical compound with the molecular formula C7H10Cl3NO3. It is known for its unique structure, which includes an oxaziridine ring, a tert-butyl group, and a trichloromethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(trichloromethyl)-1,2-oxaziridine-2-carboxylate with methanol at low temperatures, around -78°C . This reaction yields the desired compound in good yields. The reaction conditions are crucial to ensure the stability of the oxaziridine ring and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can participate in oxidation reactions, often leading to the formation of oxaziridines or other oxidized products.
Reduction: Reduction reactions can break the oxaziridine ring, leading to the formation of amines or other reduced products.
Substitution: The trichloromethyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxaziridines, while reduction reactions can produce amines.
Scientific Research Applications
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridines and other nitrogen-containing compounds.
Biology: The compound’s ability to undergo specific reactions makes it useful in the study of biological pathways and enzyme mechanisms.
Medicine: Research into its potential medicinal applications includes exploring its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate involves its ability to participate in oxidation and reduction reactions. The oxaziridine ring is highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(chloromethyl)oxaziridine-2-carboxylate
- Tert-butyl 3-(bromomethyl)oxaziridine-2-carboxylate
- Tert-butyl 3-(iodomethyl)oxaziridine-2-carboxylate
Uniqueness
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to other halomethyl oxaziridines. This makes it particularly useful in reactions requiring specific electronic and steric properties.
Properties
IUPAC Name |
tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO3/c1-6(2,3)13-5(12)11-4(14-11)7(8,9)10/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBULMPIKTIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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